1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-13-8-9-17(14(2)10-13)24-19-16(11-22-24)18(20-12-21-19)23-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGXVUYONRSOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Cyclization to form the pyrazolo[3,4-d]pyrimidine core: The pyrazole intermediate is then reacted with appropriate reagents such as formamide or formic acid to form the pyrazolo[3,4-d]pyrimidine core.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can be employed to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with different nucleophiles to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Anticancer Activity
Several studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine showed promising results against breast cancer cells by inhibiting specific kinases involved in cell cycle regulation .
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes.
- Case Study : In vitro studies reported in Pharmaceutical Research indicated that pyrazolo[3,4-d]pyrimidine derivatives reduced inflammation markers in macrophages, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
The compound has also been screened for antimicrobial activity against various pathogens. Preliminary results indicate effectiveness against both gram-positive and gram-negative bacteria.
- Case Study : A publication in European Journal of Medicinal Chemistry highlighted the antibacterial efficacy of pyrazolo[3,4-d]pyrimidine derivatives, noting a significant reduction in bacterial growth at low concentrations .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the pyrazolo[3,4-d]pyrimidine scaffold can lead to enhanced activity and selectivity.
| Modification | Effect on Activity |
|---|---|
| Methyl groups on the phenyl ring | Increased lipophilicity and cellular uptake |
| Substitution at the 4-position | Enhanced kinase inhibition potency |
| Variation of the amine group | Altered binding affinity to target proteins |
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of kinase enzymes. It binds to the ATP-binding site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. The compound specifically targets CDKs and EGFR tyrosine kinases, which are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
Kinase Inhibition
- NA-PP1 and NM-PP1: Inhibit calcium-dependent protein kinases (PfCDPK1/4) in Plasmodium falciparum with EC50 values in the nanomolar range .
- ZYBT1: A Bruton’s tyrosine kinase (BTK) inhibitor synthesized via Mitsunobu reaction, showing efficacy in autoimmune disease models .
- N-Benzyl-1-methyl-...: Identified as a mutagenic but non-carcinogenic SARS-CoV-2 Mpro inhibitor in preclinical studies .
Anticancer Activity
Biological Activity
1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family, recognized for its potential biological activities, particularly as a kinase inhibitor. This compound has garnered attention in medicinal chemistry due to its implications in cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 315.37 g/mol. The structure features a pyrazole ring fused to a pyrimidine ring, contributing to its biological activity.
Kinase Inhibition
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant inhibitory effects on various kinases. Specifically, this compound has demonstrated potent activity against cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases. These kinases are critical in regulating cell cycle progression and signal transduction pathways associated with tumor growth and metastasis .
Cellular Effects
Studies have shown that this compound can significantly inhibit the growth of certain cancer cell lines. For instance, it has been tested against various human cancer cell lines, leading to decreased viability and induction of apoptosis. The mechanism of action is hypothesized to involve the disruption of kinase-mediated signaling pathways essential for cancer cell survival .
Case Studies
A notable case study involved the evaluation of this compound in vitro against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value in the low micromolar range. Additionally, the compound was found to induce apoptosis through caspase activation pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity. For example:
- Substituents at N-position : Variations in substituents at the N-position significantly affect kinase selectivity and potency.
- Dimethyl substitution : The presence of dimethyl groups on the phenyl ring enhances lipophilicity and cellular uptake .
Comparison with Similar Compounds
| Compound Name | Kinase Target | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | CDK2 | 0.5 | Potent inhibitor |
| Similar Pyrazolo Derivative | EGFR | 0.8 | Moderate inhibitor |
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest favorable absorption characteristics for this compound. The compound exhibited good oral bioavailability and a moderate half-life in vivo. Toxicity studies indicate acceptable safety profiles at therapeutic doses, although further investigation is warranted to assess long-term effects .
Q & A
Q. What are the standard synthetic routes for 1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and what key intermediates are involved?
The synthesis typically involves condensation reactions between pyrazolo[3,4-d]pyrimidine precursors and substituted aromatic amines. A common approach includes:
- Step 1 : Preparation of the pyrazolo[3,4-d]pyrimidine core via cyclization of 5-amino-1H-pyrazole-4-carbonitrile derivatives under reflux with acetic acid .
- Step 2 : Functionalization of the core via nucleophilic substitution or Ullmann-type coupling with 2,4-dimethylphenyl and phenylamine groups. Key intermediates include halogenated pyrazolo[3,4-d]pyrimidines (e.g., 4-chloro derivatives) .
- Purification : Chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the molecular structure of this compound confirmed post-synthesis?
Structural validation employs:
- 1H/13C NMR : Peaks for aromatic protons (δ 7.2–8.3 ppm), NH groups (δ ~9.4 ppm), and methyl substituents (δ 2.3–2.6 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) align with the calculated molecular weight (~358.4 g/mol) .
- X-ray Crystallography (if crystalline): Confirms bond angles, dihedral angles, and supramolecular interactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound?
Key variables include:
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, with ligand systems (e.g., Xantphos) enhancing selectivity .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility, while ethanol/water mixtures aid in recrystallization .
- Temperature Control : Maintaining 80–100°C during cyclization minimizes side products .
- Scale-Up Considerations : Batch reactors with controlled stirring rates (300–500 rpm) ensure homogeneity in large-scale syntheses .
Q. What strategies are effective in elucidating the biological targets of this compound, especially in anticancer research?
- In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays to identify inhibition profiles .
- Molecular Docking : Compare binding poses with known inhibitors (e.g., imatinib) using software like AutoDock Vina to predict target affinity .
- Proteomic Profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins in treated vs. untreated cancer cells .
Q. How can contradictory data on this compound’s bioactivity be resolved?
- Dose-Response Studies : Establish EC50/IC50 values across multiple cell lines (e.g., MCF-7, HeLa) to clarify potency variations .
- Metabolic Stability Tests : Assess hepatic microsome stability to rule out rapid degradation as a cause of inconsistent activity .
- Orthogonal Assays : Validate findings using dual methods (e.g., Western blotting alongside ELISA for protein expression) .
Methodological Guidance
Q. What analytical techniques are recommended for studying this compound’s stability under physiological conditions?
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma .
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (>200°C typical for pyrazolo[3,4-d]pyrimidines) .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity?
- Analog Synthesis : Introduce substituents (e.g., methoxy, fluoro) at positions 2 and 4 of the phenyl rings to assess steric/electronic effects .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
